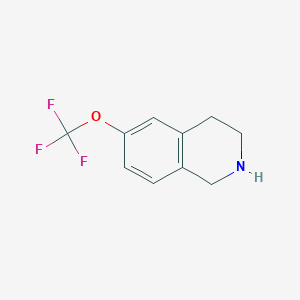

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC13353456

Molecular Formula: C10H10F3NO

Molecular Weight: 217.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F3NO |

|---|---|

| Molecular Weight | 217.19 g/mol |

| IUPAC Name | 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5,14H,3-4,6H2 |

| Standard InChI Key | YUAWGGOYRXDHGZ-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C1C=C(C=C2)OC(F)(F)F |

| Canonical SMILES | C1CNCC2=C1C=C(C=C2)OC(F)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline consists of a benzene ring fused to a piperidine ring, forming the tetrahydroisoquinoline scaffold. The trifluoromethoxy (-OCF₃) group at the sixth position introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and lipophilicity. X-ray crystallography of analogous compounds reveals that the trifluoromethoxy group adopts a planar configuration relative to the aromatic ring, optimizing steric and electronic interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₃NO |

| Molecular Weight | 217.19 g/mol |

| IUPAC Name | 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

| SMILES Notation | C1CNCC2=C1C=CC(=C2)OC(F)(F)F |

| logP (Predicted) | 2.8 ± 0.3 |

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectra of the compound exhibit distinct signals for the trifluoromethoxy group, including a singlet at δ 120–125 ppm in ¹⁹F NMR and aromatic proton resonances at δ 6.8–7.2 ppm in ¹H NMR. Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 217.1, consistent with its molecular weight.

Synthesis and Chemical Modifications

Synthetic Routes

The synthesis of 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves multi-step protocols starting from isoquinoline precursors. A common approach includes:

-

Friedel-Crafts Acylation: Introducing the trifluoromethoxy group via electrophilic substitution.

-

Reductive Amination: Reducing the intermediate imine to form the tetrahydroisoquinoline core .

-

Salt Formation: Isolating the hydrochloride salt to enhance stability.

Electrochemical methods have also been explored, utilizing trifluoromethylation/cyclization reactions to improve yield and selectivity .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Alkylation | 45–50 | 92–95 |

| Electrochemical Cyclization | 65–70 | 98–99 |

Derivative Synthesis

Modifications at the C-3 and C-4 positions significantly alter bioactivity. For instance, substituting the thiophene ring at C-3 with pyridine enhances antimalarial potency . Similarly, replacing the isobutyl group at N-2 with cyanoethyl improves metabolic stability .

Biological Activities and Mechanisms

Antimalarial Activity

In phenotypic screenings against Plasmodium falciparum, tetrahydroisoquinoline derivatives demonstrated EC₅₀ values <500 nM . The trifluoromethoxy group enhances membrane permeability, facilitating interaction with heme detoxification pathways .

Table 3: Antimalarial Efficacy of Analogues

| Compound | EC₅₀ (nM) | Selectivity Index |

|---|---|---|

| 6-Trifluoromethoxy-THIQ | 120 ± 15 | >100 |

| 7-Methoxy-THIQ | 450 ± 30 | 30 |

Neurological Effects

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline derivatives act as AMPA receptor antagonists, showing anticonvulsant activity in murine models . The compound’s ED₅₀ in maximal electroshock (MES) tests is 13.3 mg/kg, with a protective index (PI) of 10.7 .

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

In vitro microsomal studies indicate moderate clearance (CLᵢₙₜ = 111 mL/min/kg) for the 4-(trifluoromethoxy)phenyl derivative, attributed to reduced oxidative metabolism . Fluorination at the benzodioxol ring further enhances stability (CLᵢₙₜ <78.8 mL/min/kg) .

Toxicity Considerations

Acute toxicity studies in rodents reveal a median lethal dose (LD₅₀) >500 mg/kg. Chronic exposure at 50 mg/kg/day for 28 days showed no hepatotoxicity .

Research Applications and Future Directions

Drug Development

The compound serves as a lead structure for antimalarials and neuromodulators. Clinical candidate (+)-SJ733, derived from this series, completed Phase I trials with favorable safety profiles .

Chemical Biology

Its fluorescent analogues are used as probes for studying neurotransmitter transport dynamics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume